N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide
Description
N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a benzyl substituent at the amide nitrogen. The benzyl group is further substituted with a furan-3-yl moiety at the para position.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)16-6-5-14(10-22-16)17(24)23-9-12-1-3-13(4-2-12)15-7-8-25-11-15/h1-8,10-11H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUUXENIPNCBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzylamine, which is then coupled with 6-(trifluoromethyl)nicotinic acid or its derivatives under amide bond-forming conditions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or alkylated benzyl derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Example J1 and Example 26 ()
- Example J1 : (R)-6-(3-Hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)-N-(4-((trifluoromethyl)thio)phenyl)nicotinamide
- Example 26 : (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)nicotinamide
Comparison :
- The target compound’s furan-3-ylbenzyl group contrasts with the halogenated or sulfur-containing aryl groups in these analogs.
Quinazoline Derivatives with Benzyl Substitutions ()
Compounds 7d and 7e are quinazoline derivatives with benzylamine substituents:
| Compound | Core Structure | Benzyl Substituent | Yield (%) | ESI-MS ([M + H]+) |
|---|---|---|---|---|
| 7d | Quinazoline | 4-(Trifluoromethyl)benzyl | 85.7 | 396.1 |
| 7e | Quinazoline | 3-Methylbenzyl | 73.4 | 342.1 |
Comparison :
- The quinazoline core (vs. nicotinamide) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
Furopyridine Carboxamides ()
The compound 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide features:
- A furo[2,3-b]pyridine core.
- Trifluoroethylamino and fluorophenyl substituents.
Comparison :
- While the furopyridine core differs from nicotinamide, the furan-like oxygen in furopyridine may mimic the target compound’s furan-3-yl group. The trifluoroethylamino group introduces a flexible -CF₃-containing side chain, which could influence solubility and membrane permeability .
Pesticide-Related Amides ()
Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) highlight the prevalence of trifluoromethyl and amide motifs in agrochemicals:
Comparison :
- Flutolanil’s benzamide scaffold and -CF₃ group parallel the target’s nicotinamide structure, though its isopropoxy phenyl group differs from the furan-benzyl moiety. This suggests that the target compound’s furan substitution may confer unique interactions absent in classical pesticides .
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Higher temperatures risk decomposition of trifluoromethyl groups |
| Solvent Polarity | DMF > DCM | Polar aprotic solvents enhance coupling efficiency |
| Catalyst Loading | 1.2–1.5 eq. | Excess carbodiimide improves amide bond formation |
How can structural confirmation be reliably performed for this compound?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C-NMR : Assign peaks for the furan ring (δ 6.2–7.8 ppm), trifluoromethyl group (δ ~120 ppm in 13C), and benzyl protons (δ 4.5–5.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch absent) .
- HPLC-MS : Monitor purity (>98%) and verify molecular ion [M+H]+ with <2 ppm mass error .
Q. Common Pitfalls :
- Trifluoromethyl groups may cause splitting in NMR spectra; use high-field instruments (≥400 MHz) for resolution .
- Residual solvents (e.g., DMF) can mask signals; rigorous drying is critical .
What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., FRET-based assays) .
- Cellular cytotoxicity : Use MTT or resazurin assays in cancer cell lines (IC50 determination) .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values) .
Q. Example Protocol :
Prepare 10 mM stock in DMSO.
Dilute in assay buffer (0.1% DMSO final).
Incubate with target enzyme (1 hr, 37°C).
Quantify inhibition via fluorescence/absorbance .
Advanced Research Questions
How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Metabolic stability : Test compound stability in liver microsomes (e.g., human/rat) to identify rapid degradation .
- Membrane permeability : Use Caco-2 monolayers or PAMPA assays to assess passive diffusion limitations .
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .
Case Study :
If in vitro IC50 = 50 nM but cellular IC50 = 10 µM:
Verify intracellular concentration via LC-MS.
Check for efflux pump activity (e.g., P-gp inhibition with verapamil) .
What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., WDR5) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability .
- Pharmacophore mapping : Align with known inhibitors (e.g., nicotinamide-based scaffolds) to identify critical interactions .
Q. Key Interactions :
- Trifluoromethyl group: Hydrophobic pocket occupancy.
- Furan oxygen: Hydrogen bonding with catalytic residues .
How can regioselectivity challenges in modifying the furan ring be addressed?
- Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophilic substitution .
- Metal catalysis : Use Pd-mediated cross-coupling (Suzuki or Stille) for controlled functionalization .
- Protection-deprotection : Mask reactive positions with TMS groups during synthesis .
Q. Example Reaction :
| Step | Reagents | Yield |
|---|---|---|
| Furan bromination | NBS, AIBN | 65% |
| Suzuki coupling | Pd(PPh3)4, K2CO3 | 82% |
What strategies enhance metabolic stability of the trifluoromethyl group?
Q. Data Comparison :
| Modification | t1/2 (human microsomes) |
|---|---|
| Parent compound | 12 min |
| Deuterated analog | 45 min |
Q. Methodological Recommendations :
- For synthesis: Prioritize stepwise characterization (TLC, NMR) after each reaction .
- For bioactivity: Validate targets using CRISPR knockouts or siRNA to confirm mechanism .
- For stability: Use accelerated stability studies (40°C/75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
